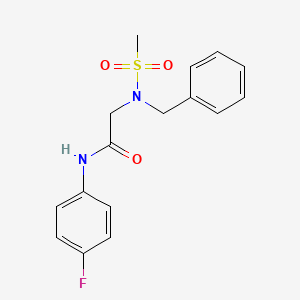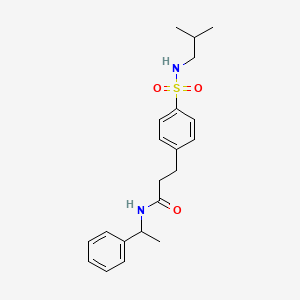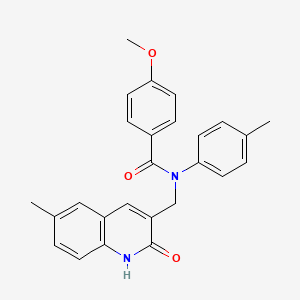
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as CPI-455, is a novel small molecule inhibitor that has shown potential in treating various types of cancer.
作用機序
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting BRD4, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can prevent the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes that are involved in cell proliferation, angiogenesis, and metastasis. In addition, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its potency and specificity towards BRD4. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells without affecting normal cells. However, like many other small molecule inhibitors, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has limitations in terms of its pharmacokinetics and bioavailability. Further studies are needed to optimize the dosing and delivery of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide in clinical settings.
将来の方向性
There are several potential future directions for the development of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One of the areas of interest is the identification of biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment. Another area of research is the combination of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide with other cancer treatments to enhance its efficacy. Additionally, the optimization of the pharmacokinetics and bioavailability of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide could improve its clinical utility.
Conclusion:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is a promising small molecule inhibitor that has shown potential in treating various types of cancer. Its ability to selectively target cancer cells by inhibiting BRD4 makes it an attractive candidate for cancer treatment. Further studies are needed to optimize its dosing and delivery in clinical settings, and to identify biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment.
合成法
The synthesis of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 4-bromo-N-isobutylsulfonamide with cyclopropylmagnesium bromide, followed by the addition of 3-(4-(trifluoromethyl)phenyl)propanoic acid. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has also been found to be effective in reducing the size of tumors in animal models of cancer.
特性
IUPAC Name |
N-cyclopropyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)11-17-22(20,21)15-8-3-13(4-9-15)5-10-16(19)18-14-6-7-14/h3-4,8-9,12,14,17H,5-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDILOCVJXWQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)









![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)

